molecular formula C10H10FNO5 B13558580 Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate

Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate

Cat. No.: B13558580
M. Wt: 243.19 g/mol
InChI Key: DGZVSFVTPQSMKV-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and nitro group on the phenyl ring, along with a hydroxypropanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 3-(2-fluoro-4-nitrophenyl)-2-oxopropanoate.

    Reduction: Methyl 3-(2-fluoro-4-aminophenyl)-2-hydroxypropanoate.

    Substitution: Methyl 3-(2-substituted-4-nitrophenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-fluoro-4-nitrophenyl)-2-oxopropanoate
  • Methyl 3-(2-fluoro-4-aminophenyl)-2-hydroxypropanoate
  • Methyl 3-(2-chloro-4-nitrophenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxypropanoate ester moiety also adds to its versatility in various chemical transformations and applications.

Properties

Molecular Formula

C10H10FNO5

Molecular Weight

243.19 g/mol

IUPAC Name

methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10FNO5/c1-17-10(14)9(13)4-6-2-3-7(12(15)16)5-8(6)11/h2-3,5,9,13H,4H2,1H3

InChI Key

DGZVSFVTPQSMKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)[N+](=O)[O-])F)O

Origin of Product

United States

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